molecular formula C10H15Cl2NO B3085987 N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride CAS No. 1158415-87-2

N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride

Cat. No. B3085987
M. Wt: 236.13 g/mol
InChI Key: DEQQTQRDTKEBLJ-UHFFFAOYSA-N
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Description

“N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is a chemical compound with the linear formula C11H16Cl3N . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is represented by the linear formula C11H16Cl3N . The InChI code for a similar compound, N-(2-chlorobenzyl)-2-butanamine hydrochloride, is 1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H .

Scientific Research Applications

Metabolism and Detection

Research on similar compounds has focused on understanding their metabolism and developing methods for their detection in biological specimens. For example, studies have described the metabolism of phencyclidine-derived designer drugs, identifying metabolites through techniques like gas chromatography/mass spectrometry (GC/MS). These studies provide a foundation for toxicological analysis and highlight the importance of analytical methods in identifying the intake of novel psychoactive substances (Sauer et al., 2008).

Analytical Characterization

The analytical characterization of novel psychoactive substances is crucial for understanding their properties and effects. Research in this area includes developing and validating methods for the detection and quantification of these substances in various matrices, using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014). These methodologies are essential for forensic analysis, clinical toxicology, and environmental monitoring.

Synthesis and Chemical Reactions

The synthesis of related compounds and their intermediates is a significant area of research, contributing to the development of new pharmaceuticals and materials. Studies on the efficient synthesis of N-methoxy-N-methylamides from carboxylic acids (Kim et al., 2003) and the selective synthesis of N-arylbenzene-1,2-diamines (Chen et al., 2021) demonstrate the importance of innovative chemical reactions in expanding the utility of such compounds.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-13-7-6-12-8-9-4-2-3-5-10(9)11;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQQTQRDTKEBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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